molecular formula C10H18N2O2 B13340225 2-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one

2-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one

Cat. No.: B13340225
M. Wt: 198.26 g/mol
InChI Key: IDTGUBUSICEJIJ-UHFFFAOYSA-N
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Description

2-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one is a complex organic compound with a unique spirocyclic structure. This compound features a spiro[3.4]octane ring system, which is a bicyclic structure where two rings share a single atom. The presence of an amino group and a hydroxymethyl group adds to its chemical versatility, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one typically involves multi-step organic reactions. One common approach is to start with a suitable spirocyclic precursor, which undergoes functional group transformations to introduce the amino and hydroxymethyl groups. For instance, a spirocyclic ketone can be aminated using reagents like ammonia or primary amines under controlled conditions to yield the desired amino derivative. The hydroxymethyl group can be introduced via hydroxymethylation reactions using formaldehyde or other suitable reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production. The use of advanced purification methods like chromatography and crystallization ensures that the final product meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, alkylating agents

Major Products

    Oxidation: Formation of carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

2-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one involves its interaction with specific molecular targets. The amino and hydroxymethyl groups can form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects. The spirocyclic structure may also contribute to its unique binding properties and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(8-hydroxy-6-azaspiro[3.4]octan-6-yl)ethan-1-one
  • 2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one
  • 2-Amino-1-(8-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one

Uniqueness

2-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one stands out due to its specific combination of functional groups and spirocyclic structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

2-amino-1-[8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl]ethanone

InChI

InChI=1S/C10H18N2O2/c11-4-9(14)12-5-8(6-13)10(7-12)2-1-3-10/h8,13H,1-7,11H2

InChI Key

IDTGUBUSICEJIJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CN(CC2CO)C(=O)CN

Origin of Product

United States

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